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Compound of Interest

Compound Name: 2-(Methylthio)benzoic acid

Cat. No.: B188887 Get Quote

For researchers, scientists, and drug development professionals, the efficient and economical

synthesis of key chemical intermediates is a critical aspect of the research and development

pipeline. 2-(Methylthio)benzoic acid is a valuable building block in the synthesis of various

pharmaceuticals and agrochemicals. This guide provides a comparative cost analysis of three

primary synthetic routes to this compound, supported by detailed experimental protocols and

quantitative data to inform strategic procurement and synthesis decisions.

Comparative Data Summary
The following tables provide a summary of the estimated costs and key reaction parameters for

the synthesis of 2-(Methylthio)benzoic acid via three different routes. The cost analysis is

based on a theoretical 1-mole scale reaction and uses averaged bulk pricing for reagents

converted to USD for standardization.

Table 1: Starting Material Cost Comparison

Starting Material
Molecular Weight (
g/mol )

Assumed Bulk
Price (USD/kg)

Cost per Mole
(USD)

2-Chlorobenzonitrile 137.57 15.00 2.06

Thiosalicylic acid 154.19 25.00 3.85

Anthranilic acid 137.14 12.00 1.65
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Table 2: Reagent and Solvent Cost Comparison

Reagent/Solvent
Molecular Weight (
g/mol )

Assumed Bulk
Price (USD/kg or
USD/L)

Cost per Mole/Liter
(USD)

Sodium methyl

mercaptide
70.09 7.00/kg 0.49

Dimethyl sulfate 126.13 1.50/kg 0.19

Methyl iodide 141.94 20.00/kg 2.84

Sodium nitrite 69.00 1.00/kg 0.07

Sodium disulfide 110.11 15.00/kg 1.65

Sodium Hydroxide 40.00 2.00/kg 0.08

Hydrochloric Acid

(37%)
36.46 1.00/L 1.00

Toluene 92.14 2.00/L 2.00

Methanol 32.04 1.50/L 1.50

Table 3: Overall Cost and Yield Comparison per Mole of 2-(Methylthio)benzoic acid
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Route
Starting
Material

Key Reagents
Reported Yield
(%)

Estimated Raw
Material Cost
per Mole of
Product (USD)

1

2-

Chlorobenzonitril

e

Sodium methyl

mercaptide,

NaOH

~90% ~8.00

2a Thiosalicylic acid
Dimethyl sulfate,

NaOH
~95% ~6.50

2b Thiosalicylic acid
Methyl iodide,

Base
~92% ~9.00

3 Anthranilic acid

NaNO₂, Na₂S₂,

Methylating

Agent

~75% (two

steps)
~12.00

Note: The estimated costs are for raw materials only and do not include labor, energy, waste

disposal, or purification costs, which can significantly impact the overall process economy.

Synthetic Route Overviews and Diagrams
The three primary synthetic pathways to 2-(Methylthio)benzoic acid are outlined below. Each

route presents a unique set of advantages and disadvantages in terms of cost, yield, and

operational complexity.

Route 1: From 2-Chlorobenzonitrile
This route involves a nucleophilic aromatic substitution of the chlorine atom in 2-

chlorobenzonitrile with a methylthiolate source, followed by hydrolysis of the nitrile group to a

carboxylic acid. This method is attractive due to the relatively low cost of the starting material

and generally high yields.[1][2]
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2-Chlorobenzonitrile

2-(Methylthio)benzonitrile

1. Nucleophilic Substitution

Sodium methyl mercaptide 2-(Methylthio)benzoic acid

2. Hydrolysis

NaOH, H₂O

Click to download full resolution via product page

Synthesis from 2-Chlorobenzonitrile.

Route 2: From Thiosalicylic Acid (S-Methylation)
This is a straightforward and high-yielding approach that involves the direct S-methylation of

commercially available thiosalicylic acid (2-mercaptobenzoic acid). Common methylating

agents include dimethyl sulfate and methyl iodide. Dimethyl sulfate is generally more cost-

effective but also more toxic.

Thiosalicylic acid

2-(Methylthio)benzoic acid

S-Methylation

Dimethyl sulfate or
Methyl iodide

Base (e.g., NaOH)

Click to download full resolution via product page

Synthesis from Thiosalicylic Acid.

Route 3: From Anthranilic Acid
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This route utilizes a Sandmeyer-type reaction sequence. Anthranilic acid is first diazotized with

sodium nitrite. The resulting diazonium salt is then reacted with a sulfur source, such as sodium

disulfide, to form the dithiobis(benzoic acid) intermediate. This intermediate can then be

cleaved and methylated to yield the final product. While the starting material is inexpensive,

this multi-step synthesis often results in a lower overall yield.

Anthranilic acid Diazonium salt
Diazotization

1. NaNO₂, HCl

2,2'-Dithiobis(benzoic acid)
Sulfur Addition

2. Na₂S₂

2-(Methylthio)benzoic acid
Reduction & Methylation

3. Reduction &
Methylation

Click to download full resolution via product page

Synthesis from Anthranilic Acid.

Experimental Protocols
Route 1: Synthesis from 2-Chlorobenzonitrile
Materials:

2-Chlorobenzonitrile

Sodium methyl mercaptide

Sodium hydroxide

Toluene
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Hydrochloric acid

Water

Procedure:

To a solution of 2-chlorobenzonitrile (1.0 eq) in toluene, add sodium methyl mercaptide (1.1

eq).

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction

progress by TLC or GC.

After completion, cool the mixture and add a solution of sodium hydroxide (2.5 eq) in water.

Heat the mixture to reflux (around 100-110 °C) and stir vigorously for 8-12 hours to facilitate

the hydrolysis of the nitrile.

Cool the reaction mixture to room temperature and separate the aqueous and organic layers.

Wash the aqueous layer with toluene to remove any unreacted starting material or organic

impurities.

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2,

which will precipitate the 2-(methylthio)benzoic acid.

Filter the solid product, wash with cold water, and dry under vacuum.

The crude product can be further purified by recrystallization from a suitable solvent system

(e.g., ethanol/water).[1][2]

Route 2a: Synthesis from Thiosalicylic Acid using
Dimethyl Sulfate
Materials:

Thiosalicylic acid

Dimethyl sulfate
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Sodium hydroxide

Water

Hydrochloric acid

Procedure:

Dissolve thiosalicylic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq).

Cool the solution in an ice bath to 0-5 °C.

Slowly add dimethyl sulfate (1.1 eq) dropwise to the stirred solution, maintaining the

temperature below 10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-3 hours.

Monitor the reaction by TLC to ensure the complete consumption of the starting material.

Acidify the reaction mixture with hydrochloric acid to a pH of 2 to precipitate the product.

Filter the white solid, wash thoroughly with water, and dry under vacuum.

Recrystallization from ethanol can be performed for higher purity.

Route 2b: Synthesis from Thiosalicylic Acid using
Methyl Iodide
Materials:

Thiosalicylic acid

Methyl iodide

Sodium hydroxide (or another suitable base)

Methanol (or another suitable solvent)
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Water

Hydrochloric acid

Procedure:

Suspend thiosalicylic acid (1.0 eq) in methanol.

Add a solution of sodium hydroxide (1.1 eq) in water and stir until the thiosalicylic acid

dissolves.

Add methyl iodide (1.2 eq) and stir the reaction mixture at room temperature for 4-6 hours.

Monitor the reaction by TLC.

Once the reaction is complete, remove the methanol under reduced pressure.

Add water to the residue and wash with a nonpolar organic solvent (e.g., hexane) to remove

any excess methyl iodide.

Acidify the aqueous layer with hydrochloric acid to precipitate the product.

Filter the solid, wash with water, and dry to obtain 2-(methylthio)benzoic acid.

Route 3: Synthesis from Anthranilic Acid
Step 1: Diazotization and Formation of 2,2'-Dithiobis(benzoic acid) Materials:

Anthranilic acid

Sodium nitrite

Hydrochloric acid

Sodium disulfide

Sodium hydroxide

Water
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Procedure:

Dissolve anthranilic acid (1.0 eq) in a mixture of hydrochloric acid and water. Cool the

solution to 0-5 °C in an ice bath.

Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5

°C. Stir for 30 minutes.

In a separate flask, prepare a solution of sodium disulfide (0.6 eq) and sodium hydroxide in

water.

Slowly add the cold diazonium salt solution to the sodium disulfide solution, maintaining the

temperature below 10 °C.

Stir the reaction mixture for 2-3 hours, allowing it to warm to room temperature.

Acidify the mixture with hydrochloric acid to precipitate the 2,2'-dithiobis(benzoic acid).

Filter the solid, wash with water, and dry.

Step 2: Reductive Cleavage and S-Methylation Materials:

2,2'-Dithiobis(benzoic acid)

Reducing agent (e.g., Sodium borohydride or Zinc dust/Acetic acid)

Methylating agent (e.g., Dimethyl sulfate or Methyl iodide)

Sodium hydroxide

Solvent (e.g., THF, Methanol)

Procedure:

Suspend the 2,2'-dithiobis(benzoic acid) (1.0 eq) in a suitable solvent.

Add a reducing agent (e.g., sodium borohydride, 2.5 eq) portion-wise to cleave the disulfide

bond, forming two equivalents of thiosalicylate.
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After the reduction is complete, add a base such as sodium hydroxide.

Add the methylating agent (e.g., dimethyl sulfate, 2.2 eq) and stir at room temperature until

the reaction is complete as monitored by TLC.

Work-up the reaction mixture by removing the solvent, adding water, and acidifying with

hydrochloric acid to precipitate the 2-(methylthio)benzoic acid.

Filter, wash, and dry the product.

Conclusion
The choice of the most suitable synthetic route to 2-(methylthio)benzoic acid depends on a

variety of factors including the cost and availability of starting materials, the desired scale of the

synthesis, and the laboratory's capabilities regarding the handling of hazardous reagents.

Route 2a (from Thiosalicylic acid with Dimethyl Sulfate) appears to be the most cost-effective

method on paper, primarily due to the low cost of dimethyl sulfate and high reported yields.

However, the high toxicity of dimethyl sulfate requires stringent safety precautions.

Route 1 (from 2-Chlorobenzonitrile) offers a good balance of cost and yield and avoids the

use of highly toxic methylating agents, making it a strong candidate for scale-up.

Route 2b (from Thiosalicylic acid with Methyl Iodide) is a viable alternative to using dimethyl

sulfate, though the higher cost of methyl iodide increases the overall expense.

Route 3 (from Anthranilic Acid) is the least economically favorable due to its multi-step nature

and lower overall yield, despite the low cost of the initial starting material. This route may be

considered if anthranilic acid is readily available and the other starting materials are not.

Ultimately, for large-scale production, a thorough process optimization and a more detailed cost

analysis including all operational expenses would be necessary to determine the most

economically viable synthetic strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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